4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Description
4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is a substituted benzene derivative characterized by three distinct functional groups:
- Chloromethyl (-CH₂Cl) at position 4,
- Difluoromethoxy (-OCF₂H) at position 1,
- Methoxy (-OCH₃) at position 2.
This compound is of interest in medicinal and organic chemistry due to its reactive chloromethyl group, which facilitates further derivatization (e.g., nucleophilic substitution) . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design . Its molecular formula is C₉H₉ClF₂O₂, with a molecular weight of 222.62 g/mol (calculated based on analogous structures in and ).
Properties
IUPAC Name |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTANSJPESYTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215291 | |
| Record name | 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852706-06-0 | |
| Record name | 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852706-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(chloromethyl)-2-methoxyphenol with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to form difluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(aminomethyl)-1-(difluoromethoxy)-2-methoxybenzene, while oxidation can produce 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzoic acid.
Scientific Research Applications
4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Spectroscopic Properties
- Solubility : Predominantly organic-solvent soluble (e.g., DCM, EtOAc) due to hydrophobic substituents.
- Spectroscopy : Expected ¹H-NMR signals:
Research Implications
The structural versatility of this compound positions it as a critical intermediate in drug discovery, particularly for M1 muscarinic receptor modulators (see ) and agrochemicals . Its bromo analog () offers a pathway to radiolabeled compounds for imaging studies. Future research should explore its pharmacokinetic profile and catalytic applications in cross-coupling reactions.
Biological Activity
4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chloromethyl group, a difluoromethoxy group, and a methoxy group attached to a benzene ring. This unique configuration may influence its biological interactions and pharmacological effects.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10ClF2O3 |
| Molecular Weight | 250.64 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study 1 : A study published in 2024 demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The compound also shows promise in anticancer research. Preliminary investigations have indicated that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study 2 : In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.
The biological activity of this compound is thought to be influenced by its chemical structure. The difluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl moiety could play a role in electrophilic reactions with nucleophiles within biological systems.
- Enzyme Interaction : Studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival, although further research is needed to elucidate these mechanisms fully.
Toxicity and Safety Profile
While the compound exhibits promising biological activities, understanding its toxicity is crucial for potential therapeutic applications. Preliminary hazard assessments indicate that it has low acute toxicity in mammalian models, but further studies are required to evaluate chronic exposure effects and environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
